molecular formula C16H11F3O B12638612 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one CAS No. 921932-36-7

4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one

Cat. No.: B12638612
CAS No.: 921932-36-7
M. Wt: 276.25 g/mol
InChI Key: NQNDVASDCKVTFO-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Organic Compounds in Modern Chemical Research

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov This small structural modification can dramatically alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov The trifluoromethyl group is highly electronegative and electron-withdrawing, which can influence the electronic environment of a molecule, affecting its reactivity and interactions. beilstein-journals.org

One of the most valued attributes of the -CF3 group is its ability to enhance metabolic stability. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. nih.gov This increased stability can lead to a longer biological half-life for drug candidates, reducing the required dosage and frequency of administration. nih.gov

Furthermore, the trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as a methyl or chloro group. beilstein-journals.org This substitution can lead to improved target binding affinity and selectivity through enhanced hydrophobic and electrostatic interactions. nih.gov The unique combination of size, stability, and electronic nature makes trifluoromethylated compounds highly sought after in the development of new pharmaceuticals and agrochemicals. nih.govgoogle.comchemicalbook.com Notable drugs containing this functional group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). beilstein-journals.org

Table 1: Comparison of Key Properties of Hydrogen, Methyl, and Trifluoromethyl Groups

PropertyHydrogen (H)Methyl (CH₃)Trifluoromethyl (CF₃)
Van der Waals Radius (Å) 1.202.002.44
Electronegativity (Pauling Scale) 2.20~2.3~3.4
Hansch Lipophilicity Parameter (π) 00.500.88 nih.gov
Metabolic Stability Low (prone to oxidation)Moderate (can be oxidized)High (resistant to oxidation) nih.gov

This table provides an interactive overview of the comparative properties of different chemical groups.

Overview of α,β-Unsaturated Ketones in Synthetic Chemistry

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds featuring a ketone conjugated with a carbon-carbon double bond. sigmaaldrich.com This structural motif renders the molecule highly reactive and synthetically versatile. The conjugation creates an electron-deficient system, making the β-carbon susceptible to nucleophilic attack in a reaction known as a conjugate or Michael addition. sigmaaldrich.com This reactivity is fundamental to many carbon-carbon bond-forming reactions.

Enones are valuable precursors for the synthesis of a wide array of more complex molecules, including numerous heterocyclic compounds like pyrazoles, pyrimidines, and pyridines. sigmaaldrich.com They are readily prepared through classic reactions such as the Aldol (B89426) condensation, Knoevenagel condensation, or Meyer-Schuster rearrangement. sigmaaldrich.com

The reactivity of α,β-unsaturated ketones can be summarized as follows:

1,2-Addition: Nucleophiles can attack the carbonyl carbon directly.

1,4-Conjugate Addition: Nucleophiles can attack the β-carbon of the alkene. sigmaaldrich.com

Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions.

Hydrogenation: The double bond and/or the carbonyl group can be selectively reduced. sigmaaldrich.com

This dual reactivity at both the carbonyl carbon and the β-carbon makes α,β-unsaturated ketones powerful building blocks in organic synthesis, enabling the construction of complex molecular architectures. sigmaaldrich.comgoogle.com

Research Rationale for Investigating 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the known properties of its constituent functional groups. The compound combines the features of a trifluoromethyl group, an α,β-unsaturated ketone (specifically a chalcone-like diaryl structure), and steric bulk from the two phenyl groups.

The investigation of this molecule would be driven by the following potential advantages and research questions:

Synergistic Bioactivity: The trifluoromethyl group is a known pharmacophore that can enhance biological activity, while the diaryl enone structure is reminiscent of chalcones, a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties. google.com Research would aim to discover if the combination of these moieties in this compound leads to novel or enhanced therapeutic properties.

Unique Reactivity and Synthetic Utility: The presence of the electron-withdrawing trifluoromethyl group at the β-position significantly polarizes the double bond, making the molecule a highly reactive Michael acceptor. The two phenyl groups at the α and carbonyl positions would introduce significant steric and electronic effects, potentially leading to unique stereochemical outcomes in reactions. Synthetic chemists would be interested in exploring its utility as a building block for complex, fluorinated heterocyclic systems that are otherwise difficult to access.

Probing Mechanistic Pathways: The specific arrangement of the trifluoromethyl and diphenyl groups provides a unique substrate for studying reaction mechanisms. For instance, in asymmetric catalysis, the steric and electronic factors of this molecule could be used to test the efficacy and selectivity of new chiral catalysts. Understanding how these groups influence the transition states of various reactions is of fundamental interest.

In essence, the rationale for synthesizing and studying this compound lies at the intersection of medicinal chemistry and synthetic methodology. The molecule represents a novel scaffold that could exhibit interesting biological properties and serve as a versatile tool for constructing other complex, high-value fluorinated compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921932-36-7

Molecular Formula

C16H11F3O

Molecular Weight

276.25 g/mol

IUPAC Name

4,4,4-trifluoro-1,2-diphenylbut-2-en-1-one

InChI

InChI=1S/C16H11F3O/c17-16(18,19)11-14(12-7-3-1-4-8-12)15(20)13-9-5-2-6-10-13/h1-11H

InChI Key

NQNDVASDCKVTFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

Strategic Methodologies for the Synthesis of 4,4,4 Trifluoro 1,2 Diphenylbut 2 En 1 One

Retrosynthetic Analysis and Design Considerations

A retrosynthetic analysis of the target molecule, 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one, suggests several potential disconnection approaches. The core structure is an α,β-unsaturated ketone. The most common bond formations for such structures are the Cα-Cβ double bond and the C-C bond between the carbonyl carbon and the α-carbon.

Disconnection 1: Cα-Cβ Bond Formation. This is a standard approach for chalcone (B49325) synthesis, often achieved through condensation reactions. This would involve a reaction between a 1,2-diphenyl-ethanone derivative and a trifluoromethylated carbonyl compound.

Disconnection 2: C-C Bond Formation at the Carbonyl Group. This approach might involve the reaction of a vinyl organometallic species containing the trifluoromethyl group with a suitable electrophile.

Disconnection 3: Trifluoromethylation. An alternative strategy is to construct the 1,2-diphenylbut-2-en-1-one backbone first, followed by the introduction of the trifluoromethyl group. However, direct trifluoromethylation of an existing double bond can be challenging and may lead to a mixture of products. nih.gov

Precursor Synthesis and Functionalization Pathways

The successful synthesis of this compound relies on the availability of key precursors.

1,2-Diphenylethanone (Deoxybenzoin): This is a readily available starting material that can serve as the precursor to the 1,2-diphenyl ketone moiety.

Trifluoromethylated Building Blocks: A crucial precursor would be a compound that can provide the trifluoromethylated part of the molecule. Examples include:

Trifluoroacetaldehyde (B10831): A reactive aldehyde that can participate in condensation reactions.

Trifluoroacetone: A ketone that can also be used in condensation reactions.

Trifluoromethylated phosphonates or ylides: These are key reagents in Horner-Wadsworth-Emmons and Wittig reactions, respectively. wikipedia.orgnrochemistry.commasterorganicchemistry.com

The synthesis of these precursors is well-established. For instance, trifluoromethylated phosphonates can be prepared via the Arbuzov reaction.

Direct Synthetic Routes to this compound

Several direct synthetic routes can be proposed based on established organic reactions.

Condensation Reactions and Catalytic Systems

The Claisen-Schmidt condensation is a classic method for synthesizing chalcones, involving the reaction of a ketone with an aldehyde in the presence of an acid or base catalyst. wikipedia.org For the target molecule, this would involve the condensation of 1,2-diphenylethanone with trifluoroacetaldehyde.

Reaction Scheme:

The choice of catalyst is crucial for the success of this reaction. Base catalysts such as sodium hydroxide (B78521) or potassium hydroxide are commonly used. wikipedia.org However, the highly reactive nature of trifluoroacetaldehyde and the potential for side reactions, such as self-condensation or haloform reaction, need to be carefully managed.

Catalyst SystemPotential AdvantagesPotential Challenges
Base Catalysis (e.g., NaOH, KOH) Readily available, simple procedure.Potential for side reactions with the trifluoromethyl group.
Acid Catalysis (e.g., H2SO4, HCl) Can promote dehydration.May require harsher conditions.

Coupling Reactions Involving Trifluoromethylated Building Blocks

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods for the formation of alkenes with good stereocontrol. wikipedia.orgmasterorganicchemistry.com

Horner-Wadsworth-Emmons Reaction: This reaction involves the use of a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.com For the synthesis of the target molecule, this would entail the reaction of a trifluoromethylated phosphonate (B1237965) with benzil (B1666583) (1,2-diphenylethanedione).

Reaction Scheme:

The HWE reaction often provides excellent E-selectivity for the resulting alkene. wikipedia.org

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide. masterorganicchemistry.com A similar approach to the HWE reaction could be employed, using a trifluoromethylated phosphonium ylide. A potential challenge with the Wittig reaction is the removal of the triphenylphosphine (B44618) oxide byproduct. nih.gov

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of this compound is a critical consideration, as the E and Z isomers may exhibit different properties.

The Horner-Wadsworth-Emmons reaction is well-known for its high E-selectivity, making it a promising approach for obtaining the (E)-isomer of the target compound. wikipedia.org The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific bases, can favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, optimization of reaction conditions is essential.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic polar solvents like THF or DMF are often used for HWE and Wittig reactions.

Temperature: Reactions are often performed at low temperatures (e.g., -78 °C to room temperature) to control reactivity and minimize side reactions.

Base: The choice of base is critical, especially in condensation and olefination reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used for deprotonating phosphonates. alfa-chemistry.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time.

Elucidating the Reaction Mechanisms of 4,4,4 Trifluoro 1,2 Diphenylbut 2 En 1 One Formation and Transformation

Mechanistic Pathways of Key Synthetic Steps

The principal synthetic route to 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde that lacks α-hydrogens, followed by a dehydration step to yield the α,β-unsaturated ketone framework. magritek.comyoutube.com

In the context of this compound, the synthesis would likely involve the reaction of a trifluoromethylated ketone, such as 3,3,3-trifluoro-1-phenylpropan-1-one, with benzaldehyde (B42025) in the presence of a base. The generally accepted mechanism proceeds as follows:

Enolate Formation: A base, typically a hydroxide (B78521) or an alkoxide, abstracts an α-proton from the ketone to form a nucleophilic enolate ion. libretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide intermediate is protonated by a protic solvent (often the conjugate acid of the base used) to form a β-hydroxy ketone, which is an aldol (B89426) addition product. youtube.com

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration. A base removes a proton from the α-carbon, leading to the formation of an enolate, which then eliminates a hydroxide ion, resulting in the formation of the stable, conjugated α,β-unsaturated ketone. youtube.com This step is often facile due to the increased acidity of the α-proton and the formation of a conjugated system.

An alternative approach for introducing the trifluoromethyl group involves the direct trifluoromethylation of a pre-formed chalcone (B49325). One such method utilizes trifluoromethyltrimethylsilane (TMSCF3) as the trifluoromethylating agent, initiated by a catalyst like cesium carbonate (Cs2CO3). researchgate.net

Another significant reaction pathway for related compounds involves the visible-light-driven reductive cyclodimerization of chalcones over a heterogeneous carbon nitride photocatalyst. acs.org In this process, the chalcone undergoes a single-electron transfer (SET) from the excited photocatalyst to form a radical anion. This radical anion can then react with another chalcone molecule, leading to dimerization products. acs.org While not a direct synthesis of the title compound, this highlights a potential transformation pathway.

Investigation of Transition States and Energy Profiles

Detailed experimental and computational studies on the transition states and energy profiles specifically for the formation of this compound are not extensively available in the public domain. However, insights can be drawn from computational studies on similar chalcone formation reactions.

Computational analyses, often employing Density Functional Theory (DFT), are used to model the reaction pathway and determine the energies of reactants, intermediates, transition states, and products. For the Claisen-Schmidt condensation, these studies can elucidate the energy barriers for each step: enolate formation, nucleophilic attack, and dehydration.

A computational study on the formation of various chalcones revealed that the trans-isomer is generally the thermodynamically more favorable product, exhibiting a more negative Gibbs free energy of formation (ΔG) compared to the cis-isomer. uwlax.edu However, the small energy difference between the isomers in some cases suggests that product distribution might be kinetically controlled. uwlax.edu Further investigations into the transition state energies would be necessary to confirm the dominant kinetic pathway. uwlax.edu

The presence of the electron-withdrawing trifluoromethyl group is expected to influence the energy profile. It can affect the acidity of the α-protons, the stability of the enolate intermediate, and the electrophilicity of the carbonyl carbon. The trifluoromethyl group at the α-position of the olefin in chalcones can accelerate the Michael addition of nucleophiles. nih.gov

The table below summarizes hypothetical relative energy data based on general principles of chalcone synthesis, illustrating the expected thermodynamic favorability of the trans isomer.

SpeciesRelative Gibbs Free Energy (ΔG) (kJ/mol)
Reactants (Ketone + Aldehyde)0
trans-4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one- (Favorable)
cis-4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-oneSlightly less negative than trans
Aldol Addition IntermediateIntermediate Energy Level
Transition State (Nucleophilic Attack)Highest Energy Barrier

This table is illustrative and based on general findings for chalcone synthesis. Specific values for the title compound require dedicated computational studies.

Kinetic Studies of Reactions Involving this compound

Specific kinetic data for the formation or transformation of this compound are not readily found in published literature. However, general kinetic principles of the Claisen-Schmidt condensation can be applied.

The rate of the Claisen-Schmidt condensation is influenced by several factors:

Concentration of Reactants: The reaction rate is dependent on the concentrations of the ketone, aldehyde, and the base catalyst.

Base Strength: The choice of base affects the rate of enolate formation, which is often the rate-determining step. Stronger bases can lead to faster reaction rates.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Solvent: The solvent can influence the solubility of the reactants and the stability of the intermediates and transition states.

Monitoring the reaction progress over time, for instance by using techniques like NMR spectroscopy, allows for the determination of reaction rates. magritek.com In a study monitoring a Claisen-Schmidt reaction by NMR, the consumption of the aldehyde and the formation of the intermediate and final product were tracked over time, providing insight into the reaction kinetics. magritek.com

The introduction of a trifluoromethyl group can impact the reaction kinetics. The electron-withdrawing nature of the CF3 group can increase the acidity of the α-protons, potentially accelerating the initial deprotonation step.

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents play a crucial role in directing the reaction mechanism and influencing the yield and selectivity of the synthesis of this compound.

Base Catalysts in Claisen-Schmidt Condensation:

A variety of bases can be employed to catalyze the Claisen-Schmidt condensation. The choice of base can significantly impact the reaction outcome.

BaseSolvent(s)Typical Yields (for similar reactions)Reference
Sodium Hydroxide (NaOH)EthanolGood to Excellent nih.gov
Potassium Hydroxide (KOH)MethanolGood to Excellent nih.gov
Cesium Carbonate (Cs2CO3)DichloromethaneHigh researchgate.net
Barium Hydroxide (Ba(OH)2)MethanolModerate to Good nih.gov
Calcium Hydroxide (Ca(OH)2)Aqueous EthanolExcellent science.gov

The base not only facilitates the initial enolate formation but also plays a role in the subsequent dehydration step. In some cases, the use of a specific base can lead to different products. For instance, in the trifluoromethylation of chalcones with TMSCF3, the use of bases like KHF2, KOH, t-BuOK, or Cs2CO3 led to the formation of the 1,2-adduct. researchgate.net

Acid Catalysts:

While less common for the synthesis of chalcones from ketones and aldehydes, acid catalysis can also be employed. nih.gov In an acid-catalyzed aldol condensation, the acid protonates the carbonyl oxygen of the ketone, which then tautomerizes to its enol form. The enol then acts as the nucleophile, attacking the protonated aldehyde.

Trifluoromethylating Reagents:

For the introduction of the trifluoromethyl group, various reagents are available. Trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. researchgate.net The Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is an electrophilic trifluoromethylating reagent that can be used to introduce the CF3 group at the α-position of chalcones in the presence of a copper catalyst. nih.gov

Other Reagents:

In some synthetic pathways for related compounds, other specific reagents are crucial. For example, in a multi-step synthesis of a similar compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, thionyl chloride (SOCl2) and aluminum chloride (AlCl3) are used in a Friedel-Crafts acylation step. google.com

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of 4,4,4 Trifluoro 1,2 Diphenylbut 2 En 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed covalent framework of a molecule in solution. For 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For the target molecule, a COSY spectrum would be expected to show a correlation between the single vinylic proton (H3) and the protons on the adjacent phenyl ring (at C2), if any significant coupling exists. It primarily helps in identifying neighboring protons within the same spin system. nist.govspectrabase.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). uni.lu It is invaluable for assigning carbon signals by linking them to their known proton chemical shifts. For this compound, the HSQC spectrum would show a cross-peak between the vinylic H3 and the C3 carbon, as well as cross-peaks for each aromatic proton and its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J or ³J). nist.gov This is arguably the most crucial experiment for piecing together the molecule's complete carbon skeleton. Key expected HMBC correlations would include:

The vinylic proton (H3) showing correlations to the carbonyl carbon (C1), the quaternary vinylic carbon (C2), the trifluoromethyl carbon (C4), and the ipso-carbon of the phenyl ring attached to C2.

Protons on the phenyl ring attached to the carbonyl group showing a ³J correlation to the carbonyl carbon (C1).

Protons on the phenyl ring at C2 showing correlations to both C2 and C3.

Based on the analysis of its non-fluorinated analogue, 4,4-diphenyl-3-buten-2-one (B14743164) nih.gov, and fundamental principles, a predicted set of NMR assignments for this compound is presented below.

Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key Predicted HMBC Correlations (H → C)
1 (C=O)-~188-192H-ortho (Ph at C1), H3
2 (C)-~145-150H3, H-ortho (Ph at C2)
3 (CH)~7.0-7.4 (q)~120-125 (q, JC-F ≈ 35 Hz)C1, C2, C4, C-ipso (Ph at C2)
4 (CF₃)-~123-127 (q, JC-F ≈ 275 Hz)H3
Ph at C1~7.9 (ortho), ~7.5 (meta/para)~128-135C1, other carbons in the same ring
Ph at C2~7.3-7.5~128-133C2, C3, other carbons in the same ring

Note: 'q' denotes a quartet splitting pattern due to coupling with the CF₃ group.

Fluorine-19 NMR Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nist.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. nist.gov The chemical shifts in ¹⁹F NMR span a very wide range, making it highly sensitive to the local electronic environment. nist.gov

For this compound, the three fluorine atoms are chemically equivalent and would appear as a single signal. The trifluoromethyl group (CF₃) is attached to a sp²-hybridized carbon, which influences its chemical shift. In a related compound, 4,4,4-Trifluoro-1,3-diphenylbutan-1-one, the CF₃ group attached to a sp³ carbon appears at -69.6 ppm. chemicalbook.com For the target molecule, the chemical shift is expected to be in a similar region, typically between -65 and -75 ppm relative to a CFCl₃ standard. The signal would likely appear as a doublet due to the three-bond coupling (³JF-H) with the vinylic proton (H3).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement of the parent ion. epa.gov This allows for the unambiguous determination of the molecular formula. epa.gov For this compound (C₁₆H₁₁F₃O), the exact mass can be calculated and compared to the experimental value with a high degree of confidence (typically within 5 ppm error).

Molecular Formula and Exact Mass

Formula: C₁₆H₁₁F₃O

Monoisotopic Mass: 292.07620 Da

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. For this molecule, characteristic fragmentation pathways would involve cleavages around the stable benzoyl and trifluorocinnamoyl moieties.

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion StructureFragment FormulaExact Mass (Da)Likely Origin
[M-CF₃]⁺[C₁₅H₁₁O]⁺223.0810Loss of trifluoromethyl radical
[C₆H₅CO]⁺[C₇H₅O]⁺105.0340Benzoyl cation, from cleavage alpha to the carbonyl
[C₆H₅]⁺[C₆H₅]⁺77.0391Phenyl cation, from loss of CO from benzoyl cation
[M-C₆H₅CO]⁺[C₉H₆F₃]⁺187.0421Loss of benzoyl radical
[M-C₆H₅]⁺[C₁₀H₆F₃O]⁺215.0371Loss of a phenyl radical

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. spectrabase.com It provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. spectrabase.com

While a crystal structure for this compound is not publicly available, the technique would be used to:

Confirm Connectivity: Verify the atomic connections established by NMR.

Determine Stereochemistry: Unambiguously establish the geometry of the C2=C3 double bond (E or Z isomer).

Define Conformation: Measure the torsion angles of the two phenyl rings relative to the plane of the enone system. This would reveal any steric hindrance-induced twisting.

Analyze Intermolecular Interactions: Identify and characterize packing forces in the crystal lattice, such as hydrogen bonds or π-π stacking.

Predicted Key Molecular Geometry Parameters from X-ray Diffraction

ParameterAtoms InvolvedExpected ValueSignificance
Bond LengthC1=O~1.22 ÅTypical double bond length for a ketone.
Bond LengthC2=C3~1.34 ÅTypical C=C double bond length.
Bond LengthC-F~1.33 ÅAverage C-F bond length in a CF₃ group.
Bond AngleO=C1-C2~120°Reflects sp² hybridization of C1.
Bond AngleC2-C3-C4~123°Reflects sp² hybridization and potential steric strain.
Torsion AngleC(Ph)-C1-C2=C3VariableDefines the rotation of the benzoyl phenyl group.
Torsion AngleC1-C2-C(Ph)=CVariableDefines the rotation of the phenyl group at C2.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, the key expected vibrations are:

C=O Stretch: A strong, sharp band in the IR spectrum, typically around 1660-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.

C=C Stretches: A band for the alkene C=C at around 1610-1640 cm⁻¹ and multiple bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

C-F Stretches: Very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region, indicative of the CF₃ group.

C-H Stretches: Signals for aromatic C-H bonds appear above 3000 cm⁻¹.

Data from the non-fluorinated analogue 4,4-diphenyl-3-buten-2-one shows a strong C=O stretch at 1660 cm⁻¹ and aromatic/alkene C=C stretches around 1599 cm⁻¹, which provides a solid basis for these predictions.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Frequency Range (cm⁻¹)Vibration TypeExpected Intensity (IR)
3100-3000Aromatic C-H StretchMedium-Weak
1660-1680C=O Stretch (Ketone)Strong
1610-1640Alkene C=C StretchMedium
1600, 1580, 1450Aromatic C=C StretchMedium-Strong
1100-1300C-F Stretch (CF₃)Very Strong

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule, particularly within its π-conjugated system. The extended conjugation in this compound, which encompasses both phenyl rings, the double bond, and the carbonyl group, is expected to give rise to strong UV-Vis absorption bands.

The primary absorption bands would correspond to π → π* transitions. The position of the longest wavelength absorption maximum (λ_max) is sensitive to the extent of conjugation. Chalcone (B49325) and its derivatives typically show strong absorption in the 280-350 nm range. The presence of the electron-withdrawing CF₃ group and the second phenyl ring will modulate the exact position and intensity of these transitions. Some substituted chalcones are also known to be fluorescent, meaning they may exhibit emission upon excitation at their absorption wavelength.

Predicted Electronic Spectroscopy Data

λ_max (π → π):* Expected in the 300-340 nm range.

Molar Absorptivity (ε): Expected to be high (>10,000 L mol⁻¹ cm⁻¹) due to the extended π-system.

Emission: The compound may exhibit fluorescence, with an emission peak at a longer wavelength than the absorption maximum (a positive Stokes shift).

Computational and Theoretical Studies on 4,4,4 Trifluoro 1,2 Diphenylbut 2 En 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one, these calculations reveal the distribution of electrons and identify regions susceptible to chemical attack. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy gap between HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. From these orbital energies, global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations are typically performed using a basis set like 6-311+G(d,p) to ensure high accuracy.

Table 5.1.1: Calculated Electronic Properties and Global Reactivity Descriptors

Parameter Value (Hartree) Value (eV) Description
HOMO Energy -0.258 -7.02 Indicates the energy of the outermost electron orbital; related to nucleophilicity.
LUMO Energy -0.089 -2.42 Indicates the energy of the lowest empty orbital; related to electrophilicity.
HOMO-LUMO Gap (ΔE) 0.169 4.60 A measure of the molecule's excitability and chemical stability.
Electronegativity (χ) 0.1735 4.72 The power of the molecule to attract electrons.
Chemical Hardness (η) 0.0845 2.30 Resistance to change in electron distribution.

| Global Electrophilicity Index (ω) | 0.178 | 4.84 | Measures the propensity to accept electrons. |

Note: The values presented are illustrative and represent typical outcomes from DFT calculations for a molecule of this nature.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the possible rotations around its single bonds, particularly the bonds connecting the phenyl groups and the main butenone chain. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This process involves systematically rotating key dihedral angles and calculating the corresponding energy of the molecule at each step. The resulting data are used to construct a Potential Energy Surface (PES), which maps the energy landscape of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Table 5.2.1: Relative Energies of Stable Conformers

Conformer Dihedral Angle 1 (C1-C2-Cα-Cβ) Dihedral Angle 2 (C2-C1-Cγ-Cδ) Relative Energy (kcal/mol)
Global Minimum (Conf-1) 165° 45° 0.00
Local Minimum (Conf-2) -170° -50° 1.25

| Local Minimum (Conf-3) | 60° | 48° | 2.80 |

Note: Dihedral angles refer to the rotation around the key single bonds of the structure. The values are representative examples of what a conformational search would yield.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is essential for their experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted into NMR chemical shifts. By calculating the shifts for ¹H, ¹³C, and ¹⁹F nuclei and referencing them against a standard (like Tetramethylsilane for ¹H and ¹³C), a theoretical NMR spectrum can be generated. This is particularly useful for assigning peaks in experimental spectra and for understanding how the electronic environment of each nucleus is affected by the trifluoromethyl and phenyl groups.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These calculations can predict the positions of key absorption bands, such as the C=O stretch of the ketone, the C=C stretch of the enone, and the characteristic strong absorptions of the C-F bonds in the trifluoromethyl group.

Table 5.3.1: Predicted NMR Chemical Shifts (δ, ppm)

Atom Predicted Chemical Shift (ppm) Typical Experimental Range (ppm)
¹H (Vinyl) 6.8 6.5 - 7.5
¹H (Phenyl, ortho) 7.6 7.4 - 7.8
¹³C (Carbonyl, C=O) 188.5 185 - 195
¹³C (Quaternary, C-CF₃) 124.0 (quartet) 120 - 130

| ¹⁹F (CF₃) | -65.2 | -60 to -70 |

Table 5.3.2: Predicted Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹) Description
C=O Stretch 1675 1660 - 1685 Stretching of the ketone carbonyl group.
C=C Stretch 1620 1600 - 1640 Stretching of the alkene double bond.
C-F Symmetric Stretch 1150 1120 - 1170 Symmetric stretching of the C-F bonds.

| C-F Asymmetric Stretch | 1260 | 1240 - 1280 | Asymmetric stretching of the C-F bonds. |

Note: Predicted values are illustrative and are typically scaled by a small factor to better match experimental data.

Computational Modeling of Reaction Mechanisms and Energetics

Theoretical modeling is instrumental in mapping out the potential reaction pathways for this compound. For instance, the mechanism of a nucleophilic addition to the β-carbon of the enone system can be thoroughly investigated. Computational methods are used to locate the geometries of the reactants, products, and, most importantly, the transition state (TS) that connects them.

Table 5.4.1: Energetics of a Hypothetical Nucleophilic Addition Reaction

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nucleophile 0.0
Transition State (TS) The highest energy point along the reaction coordinate. +15.5
Intermediate The species formed after the nucleophile has added. -8.2

| Products | The final stable product of the addition. | -12.0 |

Note: The values are representative for a plausible reaction pathway and are calculated relative to the starting reactants.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, often in the presence of a solvent. uq.edu.au In an MD simulation, the molecule is placed in a simulated box, typically filled with solvent molecules like water or an organic solvent, and the system is allowed to evolve over time according to the laws of classical mechanics.

A force field, which is a set of parameters that defines the potential energy of the system, is used to calculate the forces on each atom at every step of the simulation. MD simulations can reveal how the molecule moves, flexes, and rotates, and how it interacts with surrounding solvent molecules. This can provide insights into its solubility, its average conformation in solution, and the stability of its different conformers in a dynamic environment.

Table 5.5.1: Typical Parameters for a Molecular Dynamics Simulation

Parameter Description Value/Setting
Force Field Set of parameters for atomic interactions. GROMOS96 or AMBER
Solvent Medium in which the molecule is simulated. Water (SPC/E model) or THF
System Size Dimensions of the simulation box. 5nm x 5nm x 5nm
Simulation Time Total duration of the simulation. 100 nanoseconds
Ensemble Thermodynamic conditions being simulated. NPT (constant Number of particles, Pressure, Temperature)

| Temperature | Simulated temperature. | 298 K (25 °C) |

Reactivity Profiles and Transformative Chemistry of 4,4,4 Trifluoro 1,2 Diphenylbut 2 En 1 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one is a classic Michael acceptor. The powerful electron-withdrawing effect of the β-trifluoromethyl group renders the β-carbon exceptionally electrophilic and highly susceptible to conjugate (1,4-) addition by a wide range of nucleophiles. This reactivity is a cornerstone for the synthesis of more complex molecules.

In general, the reaction of α,β-unsaturated ketones with nucleophiles can lead to two types of products: 1,2-addition to the carbonyl carbon or 1,4-addition (conjugate or Michael addition) to the β-carbon of the double bond. For trifluoromethylated enones, the 1,4-addition pathway is often favored due to the electronic activation by the CF₃ group. The choice between these pathways can be influenced by the nature of the nucleophile; "soft" nucleophiles (like amines, thiols, and stabilized enolates) typically favor 1,4-addition, while "hard" nucleophiles (like organolithium reagents) may favor 1,2-addition.

A significant application of this reactivity is in the synthesis of heterocyclic compounds. For instance, the reaction of trifluoromethyl-substituted enones with hydroxylamine (B1172632) hydrochloride proceeds via a cascade reaction involving an initial Oxa-Michael addition, followed by intramolecular cyclization and dehydration to yield highly functionalized trifluoromethyl-substituted isoxazolines. researchgate.net This transformation underscores the utility of the enone as a scaffold for building five-membered heterocycles.

Similarly, the reaction with hydrazines is a well-established method for constructing pyrazoline rings, which can be subsequently oxidized to pyrazoles. nih.govresearchgate.net These reactions highlight how the inherent reactivity of the trifluoromethylated enone system can be harnessed for derivatization.

Table 1: Examples of Nucleophilic Addition to Trifluoromethylated Chalcone (B49325) Analogs

NucleophileSubstrate TypeProduct TypeCatalyst/ConditionsReference(s)
HydroxylamineTrifluoromethyl enoneTrifluoromethyl-substituted isoxazoline (B3343090)CsOH, Phase-transfer catalyst researchgate.net
Hydrazine (B178648) derivativesChalconePyrazolineBase (e.g., Et₃N) nih.gov
Stabilized Enolatesα,β-Unsaturated Ketone1,5-Dicarbonyl CompoundBase acs.org
Aminesα,β-Unsaturated Ketoneβ-Amino Ketone-
Diorganocopper Reagentsα,β-Unsaturated Ketoneβ-Alkylated Ketone-

Electrophilic Reactions on Aromatic Rings

The two phenyl rings of this compound are subject to electrophilic aromatic substitution (EAS). However, their reactivity is significantly modulated by the substituents they bear.

The phenyl group attached to the carbonyl (the benzoyl moiety) is expected to be strongly deactivated towards EAS. The carbonyl group is a powerful electron-withdrawing group and a meta-director. Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) on this ring would require harsh conditions and would be expected to yield the meta-substituted product.

Table 2: Expected Directing Effects in Electrophilic Aromatic Substitution

Phenyl Ring PositionAttached GroupExpected Effect on EASExpected Directing Influence
1 (Benzoyl)-C(Ph)=C(CF₃)C=OStrong DeactivationMeta
2 (α-Phenyl)-C(=O)Ph, -C=C(CF₃)Deactivation (likely)Ortho, Para (to the rest of the molecule)

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile and dienophile for various cycloaddition reactions. These reactions provide powerful and stereocontrolled methods for constructing complex cyclic and heterocyclic systems.

1,3-Dipolar Cycloadditions: This is a particularly fruitful area of reactivity for trifluoromethylated chalcones.

With Nitrile Imines: The reaction of chalcones with in-situ generated trifluoroacetonitrile (B1584977) imines undergoes a fully regio- and diastereoselective [3+2]-cycloaddition to afford trans-configured 5-acyl-pyrazolines. nih.govacs.org These intermediates can then be aromatized to the corresponding pyrazoles. nih.govacs.org

With Diazoalkanes: Trifluoromethylated enones can react with diazoalkanes like 2,2,2-trifluorodiazoethane. Depending on the reaction conditions and the substrate, this can lead to the formation of bis(trifluoromethyl)pyrazolines via a [3+2] cycloaddition. rsc.org The reaction with diazomethane (B1218177) is a classic route to pyrazolines, which can subsequently be converted to cyclopropanes or pyrazoles. researchgate.net

Diels-Alder Reactions: Trifluoromethylated enones can participate as the electron-poor component (dienophile) in Diels-Alder reactions.

Hetero-Diels-Alder: While standard Diels-Alder reactions are possible, hetero-Diels-Alder reactions have been demonstrated. For example, enones can be converted to their corresponding enamines in situ, which then act as the 4π-electron diene component in an organocatalytic [4+2] cycloaddition with aryl trifluoromethyl ketones to produce trifluoromethyl-substituted tetrahydropyrans. rsc.org

As Dienophiles: The electron-deficient alkene moiety, activated by both the carbonyl and the trifluoromethyl group, makes the compound a potent dienophile for reactions with electron-rich dienes. The use of α-trifluoromethylacrylonitriles as excellent dienophiles highlights the activating effect of the CF₃ group. researchgate.net Chiral phosphoric acids have been used to catalyze enantioselective Diels-Alder reactions between dienes and α,β-unsaturated ketones. nih.gov

Table 3: Cycloaddition Reactions with Trifluoromethylated Chalcone Analogs

Reaction TypeReagentProduct TypeReference(s)
[3+2] CycloadditionNitrile IminePyrazoline/Pyrazole nih.govacs.org
[3+2] CycloadditionDiazomethanePyrazoline/Cyclopropane rsc.orgresearchgate.net
[3+2] CycloadditionNitrosoarenes/CF₃CHN₂Isoxazolidine nih.gov
Oxa-Hetero-Diels-AlderAryl Trifluoromethyl Ketone (after enamine formation)Tetrahydropyranone rsc.org

Reduction and Oxidation Reactions of the Carbonyl and Alkene Moieties

The carbonyl and alkene groups in this compound can undergo selective or exhaustive reduction depending on the reagents and conditions employed.

Reduction:

1,2-Reduction: Selective reduction of the carbonyl group to a secondary alcohol can be achieved. While sodium borohydride (B1222165) (NaBH₄) can reduce the carbonyl, it often leads to a mixture of 1,2- and 1,4-reduction products due to the high electrophilicity of the β-carbon. researchgate.netstackexchange.com The Luche reduction, which employs NaBH₄ in the presence of a Lewis acid like cerium(III) chloride (CeCl₃), is a standard method for selectively achieving 1,2-reduction of enones, leaving the double bond intact.

1,4-Reduction (Conjugate Reduction): The reduction of the carbon-carbon double bond can be accomplished using various methods. Catalytic hydrogenation with H₂ over palladium on carbon (Pd/C) is a common method, which often leads to the complete saturation of the molecule, reducing both the alkene and the carbonyl to yield a saturated alcohol. youtube.com Other methods for selective 1,4-reduction of α,β-unsaturated ketones include the use of Hantzsch esters or specific transition-metal catalysts. organic-chemistry.org

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or exhaustive catalytic hydrogenation will typically reduce both the carbonyl group and the carbon-carbon double bond to furnish the corresponding saturated alcohol, 4,4,4-Trifluoro-1,2-diphenylbutan-1-ol.

Oxidation: The oxidation of this compound is less commonly described than its reductive transformations. However, standard oxidative procedures could be applied.

Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), would be expected to cleave the carbon-carbon double bond. This would likely lead to the formation of benzoic acid and other degradation products.

Epoxidation: The electron-deficient double bond can be epoxidized using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions.

Table 4: Predicted Products from Reduction of this compound

Reagent(s)Moiety ReducedExpected Major Product
NaBH₄, CeCl₃ (Luche Reduction)Carbonyl (1,2-Reduction)4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-ol
NaBH₄Carbonyl and Alkene (Mixture)Mixture of 1,2- and 1,4-reduction products
H₂ / Pd-CCarbonyl and Alkene4,4,4-Trifluoro-1,2-diphenylbutan-1-ol
LiAlH₄Carbonyl and Alkene4,4,4-Trifluoro-1,2-diphenylbutan-1-ol

Derivatization Strategies for Expanding Molecular Diversity

The rich reactivity of the α,β-unsaturated ketone system makes this compound an excellent starting point for generating diverse molecular scaffolds, particularly heterocycles, which are of significant interest in medicinal chemistry. acs.orgekb.egnih.gov

The primary strategy for derivatization involves using the chalcone as a synthon that reacts with binucleophiles to construct new rings. This approach leverages the Michael addition reactivity followed by an intramolecular condensation reaction.

Synthesis of Pyrazoles and Pyrazolines: As mentioned previously, reaction with hydrazine and its derivatives is a robust method to produce pyrazolines. These can be used as is or oxidized to the corresponding aromatic pyrazoles, which are prevalent in many pharmaceutical compounds. researchgate.netnih.govresearchgate.net

Synthesis of Isoxazoles and Isoxazolines: Reaction with hydroxylamine provides a direct route to isoxazoline derivatives. researchgate.netresearchgate.net

Synthesis of Pyrimidines: Condensation of chalcones or related trifluoromethyl enones with amidines is a known strategy for the synthesis of substituted pyrimidine (B1678525) rings. organic-chemistry.orgresearchgate.netnih.gov This often proceeds through an initial aza-Michael addition, followed by cyclization and dehydration.

Synthesis of Benzodiazepines and Benzothiazepines: Reaction with binucleophiles like o-phenylenediamine (B120857) or o-aminothiophenol can lead to the formation of seven-membered heterocyclic rings such as 1,5-benzodiazepines and 1,5-benzothiazepines, respectively.

These transformations demonstrate that the this compound scaffold is a versatile platform for accessing a wide array of complex molecules, with the trifluoromethyl group often imparting desirable properties to the final products.

Exploration of 4,4,4 Trifluoro 1,2 Diphenylbut 2 En 1 One in Diverse Chemical Applications Non Biological/non Clinical

Utility as a Building Block in Complex Organic Synthesis

The structure of 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one, featuring a trifluoromethyl group, a conjugated enone system, and two phenyl rings, suggests its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the carbon-carbon double bond and the carbonyl group, making it a candidate for various synthetic transformations.

Precursor for Heterocyclic Compounds

There is no specific information available in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of heterocyclic compounds. In principle, its enone functionality could participate in cycloaddition reactions or condensation reactions with binucleophiles to form various heterocyclic rings. However, no published examples of such transformations involving this specific compound have been identified.

Intermediate in Total Synthesis

A review of the literature did not yield any instances where this compound has been employed as an intermediate in the total synthesis of natural products or other complex molecules.

Role in Catalysis as a Ligand or Pre-ligand

Currently, there are no available research articles or patents that describe the application of this compound as a ligand or pre-ligand in catalysis. The presence of phenyl rings and a carbonyl group could offer potential coordination sites for metal centers, but its efficacy and utility in catalytic systems have not been reported.

Potential in Materials Science

The incorporation of trifluoromethyl groups into organic molecules is a known strategy to enhance the thermal stability and chemical resistance of materials. While it is plausible that this compound could be explored in materials science for these properties, specific research is lacking.

Monomer for Polymer Synthesis

No studies have been found that report the use of this compound as a monomer in polymerization reactions. Its double bond could potentially undergo polymerization, but the conditions and resulting polymer properties have not been described.

Component in Optoelectronic Materials

The conjugated system within this compound suggests potential for optoelectronic applications. However, there is no published research investigating its synthesis for or incorporation into optoelectronic materials, nor are there any data on its photophysical properties such as absorption and emission spectra.

Supramolecular Chemistry Applications

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The specific structural features of this compound, namely the trifluoromethyl group, the phenyl rings, and the α,β-unsaturated ketone moiety, make it an interesting candidate for the construction of well-defined supramolecular architectures. The interplay of various weak interactions can guide the self-assembly of this molecule into complex and functional superstructures.

The study of non-covalent interactions in chalcones and related compounds is a significant area of crystal engineering, which aims to design and synthesize solid-state structures with desired properties. bohrium.com The introduction of fluorine atoms into the chalcone (B49325) scaffold is known to significantly influence the physicochemical properties and can be leveraged to control the formation of supramolecular assemblies. wjpr.net

Detailed Research Findings

While a specific crystal structure for this compound is not extensively reported in the literature, the supramolecular behavior of this compound can be inferred from studies on analogous trifluoromethylated chalcones and ketones. The key non-covalent interactions that are expected to govern the self-assembly of this molecule include hydrogen bonds, halogen bonds, and π-π stacking interactions.

The trifluoromethyl (CF3) group is a known electron-withdrawing group that can influence the acidity of nearby protons and participate in non-covalent interactions. nih.gov The presence of the CF3 group can enhance the strength of hydrogen bonds. For instance, studies on other molecules have shown that an electron-withdrawing CF3 group adjacent to a hydrogen bond donor can strengthen the bond. nih.gov In the case of this compound, although it lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are expected to play a significant role in its crystal packing. The carbonyl oxygen and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.

Table 1: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Potential Role in Supramolecular Structure
C-H···O Hydrogen BondPhenyl C-H, Vinyl C-HCarbonyl Oxygen2.2 - 2.8Formation of chains and sheets
C-H···F Hydrogen BondPhenyl C-H, Vinyl C-HFluorine (of CF3)2.3 - 2.9Cross-linking of primary structural motifs
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8Stabilization of layered structures
Halogen BondingC-F (of CF3)Carbonyl Oxygen2.8 - 3.5Directional control of molecular assembly

Note: The data in the table is based on typical values observed for similar organic compounds and represents expected interactions for this compound.

The combination of these interactions provides a powerful tool for the rational design of materials with specific properties. By modifying the substitution pattern on the phenyl rings or altering the electronic properties of the chalcone backbone, it is possible to tune the supramolecular assembly and thus the macroscopic characteristics of the resulting material.

Emerging Research Frontiers and Future Directions for 4,4,4 Trifluoro 1,2 Diphenylbut 2 En 1 One Studies

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of chalcones, including 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one, predominantly relies on the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate aryl ketone with an aryl aldehyde. researchgate.net For the target compound, this would typically involve the reaction of a trifluoromethylated acetophenone (B1666503) derivative with benzaldehyde (B42025), or a similar strategy. While effective, traditional methods often require harsh reaction conditions and stoichiometric amounts of base, prompting a shift towards more sustainable and efficient protocols.

Future research is increasingly focused on green chemistry principles. This includes the development of novel catalytic systems that operate under milder conditions and the use of environmentally benign solvents. A promising avenue is the exploration of "on-water" synthesis, where the unique properties of the aqueous phase can enhance reaction rates and selectivity. rsc.org For instance, a transition-metal-free, defluorinative cyclization of trifluoromethyl enones has been successfully developed in a pure water solution, highlighting the potential of water as a green solvent in fluorinated compound synthesis. rsc.org Furthermore, the use of solid-supported catalysts and grinding techniques represents an operationally simple and efficient alternative to traditional solution-phase synthesis.

Another key area is the development of methods that offer high atom economy. Catalytic approaches using bases like cesium carbonate have shown high efficacy in trifluoromethylation reactions, representing an experimentally convenient process. researchgate.netresearchgate.net The table below summarizes some synthetic approaches relevant to fluorinated chalcones.

Method Key Features Potential Advantages Relevant Compounds
Claisen-Schmidt Condensation Base-catalyzed reaction of a ketone and an aldehyde. researchgate.netWell-established, versatile for various chalcones.Fluorinated Chalcones
"On-Water" Synthesis Utilizes water as the reaction medium. rsc.orgEnvironmentally friendly, potential for enhanced reactivity and selectivity. rsc.orgPolysubstituted Furans from Trifluoromethyl Enones
Catalysis with Cs2CO3 Employs cesium carbonate as a catalyst. researchgate.netHigh efficiency, atom-economic for trifluoromethylation. researchgate.netTrifluoromethylated Tertiary Silyl Ethers
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate the reaction.Reduced reaction times, often higher yields.Chalcone-1,2,3-triazole derivatives

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, which possesses a photoactivatable enone moiety, photochemistry represents a significant area of interest. scripps.eduresearchgate.net The photochemistry of enones is complex, involving transitions between singlet and triplet excited states, which can lead to various cycloaddition and rearrangement products. scripps.edu

While specific time-resolved spectroscopic studies on this compound are not widely reported, the application of such techniques to similar chromophores is highly instructive. Ultrafast techniques like femtosecond transient absorption (TA) spectroscopy have been used to study the excited-state dynamics of bis-chalcone derivatives. nih.gov These studies can elucidate the lifetimes of excited states and the pathways of intramolecular charge transfer, which are fundamental to the observed photoreactivity. nih.gov

Future research will likely involve the direct application of time-resolved IR and UV-Vis spectroscopy to this compound to probe the short-lived intermediates and transition states in its various reactions. This would provide invaluable data on the influence of the trifluoromethyl group on the electronic structure and dynamics of the excited states, paving the way for more precise control over photochemical outcomes. Understanding these dynamics is key to harnessing the synthetic potential of this class of compounds. scripps.edu

Integration with Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. These benefits are particularly relevant for the synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions.

The integration of flow chemistry is a major emerging trend in the production of pharmaceuticals and fine chemicals. biointerfaceresearch.comorientjchem.org Automated synthesis modules, which are becoming standard for producing PET radiotracers, demonstrate the power of automation in handling complex, multi-step reactions involving fluorinated molecules. scripps.edu Adapting the synthesis of this compound and its derivatives to a flow process could lead to significant improvements in efficiency and scalability. Flow reactors, such as packed-bed reactors, can facilitate the use of heterogeneous catalysts, simplifying purification and enabling continuous production.

The table below highlights the key advantages of integrating flow chemistry and automation.

Technology Key Advantages Relevance to this compound
Flow Chemistry Enhanced safety, precise control over reaction parameters, improved heat/mass transfer, scalability. orientjchem.orgSafer handling of fluorinating agents, potential for higher yields and purity, facilitation of multi-step syntheses.
Automation High throughput, reproducibility, unattended operation, efficient optimization of reaction conditions. scripps.eduRapid synthesis of derivative libraries for screening, streamlined production processes.

Exploration of New Catalytic Transformations

The enone functionality in this compound makes it a versatile substrate for a wide range of catalytic transformations. The electron-withdrawing nature of the β-trifluoromethyl group significantly influences its reactivity, making it an attractive synthon in asymmetric catalysis. rsc.org

Research is actively exploring new catalytic systems to exploit the unique reactivity of β-trifluoromethylated enones. This includes the use of transition metal catalysts (e.g., palladium, copper, rhodium) and organocatalysts for various transformations such as conjugate additions, cycloadditions, and hydrogenations. For example, palladium-nanoparticle-catalyzed Tsuji-Trost reactions have been used to introduce the 4,4,4-trifluorobut-2-ene chain into various nucleophiles.

The development of novel chiral ligands and organocatalysts is a key focus for achieving high enantioselectivity in reactions involving these substrates. rsc.org The resulting optically active trifluoromethyl-containing compounds are of high value in pharmaceutical research. Future directions will likely involve the discovery of novel catalytic cycles and the application of these substrates in cascade reactions to build molecular complexity in a single step.

Catalytic Transformation Catalyst Type Significance
Asymmetric Conjugate Addition Chiral Organocatalysts, Transition Metal ComplexesAccess to enantiomerically enriched CF3-containing building blocks. rsc.org
Tsuji-Trost Reaction Palladium NanoparticlesC-C and C-N bond formation with trifluoromethylated substrates.
Cycloaddition Reactions Various Transition MetalsConstruction of complex cyclic and heterocyclic scaffolds.
Hydrogenation Ruthenium, Rhodium ComplexesSynthesis of saturated fluorinated compounds.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational studies can provide deep insights into its electronic structure, reactivity, and spectroscopic properties.

A major future direction is the in silico design of derivatives with tailored reactivity and properties. By systematically modifying the substituents on the phenyl rings, computational models can predict how these changes will affect the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and susceptibility to nucleophilic or electrophilic attack. This predictive power can guide synthetic efforts, saving significant time and resources by prioritizing the most promising target molecules.

For instance, computational studies can help in designing derivatives of this compound with optimized electronic properties for applications in organic electronics or with specific binding characteristics for biological targets. The correlation of computed properties with experimental data, such as NMR and UV-Vis spectra, serves to validate the computational models, further enhancing their predictive accuracy. This synergy between computational design and experimental validation is a powerful paradigm for accelerating the discovery of new functional molecules.

Q & A

Q. What are the standard synthetic routes for 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one, and how are reaction conditions optimized?

Methodological Answer: A common approach involves copper-catalyzed thioketalization reactions. For example, (E)-4,4,4-trifluoro-1,3-diphenylbut-2-en-1-one (substrate 1a ) reacts with ethanethiol (2a ) in the presence of a Lewis acid (e.g., TMSCl) and copper catalysts. Initial screenings without catalysts yield no product, but adding TMSCl generates trace amounts. Systematic optimization includes testing copper salts (e.g., CuI, CuBr) and additives to enhance reactivity and selectivity. Reaction progress is monitored via TLC or GC-MS, and purity is confirmed by recrystallization or column chromatography .

Optimization Step Key Observations
No catalyst/additiveNo reaction observed
TMSCl (additive)Trace product formation
CuI catalyst + TMSClImproved yield and selectivity

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Methodological Answer: Single crystals are grown via slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DCM/hexane). Data collection is performed using a diffractometer, and structure refinement is conducted using SHELXL. The trifluoromethyl group’s geometry and phenyl ring orientations are analyzed for bond angles, torsional strain, and intermolecular interactions (e.g., π-π stacking). Discrepancies in thermal parameters or occupancy rates may require iterative refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm). 1H^{1}\text{H} NMR resolves enone protons (δ 6.5–7.5 ppm) and phenyl substituents.
  • IR : Strong carbonyl stretches (~1700 cm1^{-1}) and C-F vibrations (~1100–1200 cm1^{-1}).
  • MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 318.1). Cross-validation with computational models (e.g., DFT) ensures accuracy .

Advanced Research Questions

Q. How can enantiomeric impurities in synthesized batches be detected and resolved?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers using hexane/isopropanol mobile phases. Detection at 254 nm identifies peak splitting. For resolution, asymmetric catalysis (e.g., chiral copper complexes) or kinetic resolution via selective crystallization is employed. Racemic mixtures are further analyzed via circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm optical activity .

Q. What computational methods are used to predict reactivity and stability of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition state analysis (TSA) identifies energy barriers for reactions like Michael additions. Solvent effects are simulated using the Conductor-like Polarizable Continuum Model (CPCM). Stability under thermal stress is assessed via molecular dynamics (MD) simulations .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Triangulate data using:

  • Variable-temperature NMR to probe conformational changes.
  • Powder XRD to compare bulk vs. single-crystal structures.
  • Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state packing. Refinement in SHELXL with restraints for disordered regions resolves crystallographic ambiguities .

Q. What strategies mitigate decomposition during storage or reaction conditions?

Methodological Answer:

  • Storage : Store under inert gas (Ar/N2_2) at -20°C in amber vials to prevent photodegradation.
  • Reaction Conditions : Use anhydrous solvents (e.g., THF over DCM for moisture-sensitive steps). Add radical inhibitors (e.g., BHT) for reactions prone to oxidative degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Data Analysis and Experimental Design

Q. How can mixed-method approaches enhance mechanistic studies of this compound?

Methodological Answer: Combine quantitative kinetics (e.g., time-resolved UV-Vis for reaction monitoring) with qualitative in situ IR to track intermediate formation. For example, thioketalization kinetics (Arrhenius plots) paired with DFT-calculated transition states validates proposed mechanisms. Triangulation reduces bias from single-method limitations .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability?

Methodological Answer: Multivariate analysis (e.g., PCA) of HPLC purity data, NMR chemical shifts, and yield metrics identifies outlier batches. Design of Experiments (DoE) models (e.g., factorial designs) optimize parameters like catalyst loading or temperature. Control charts (X-bar/R) monitor process stability over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.